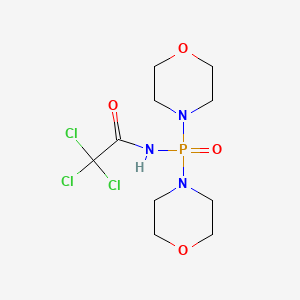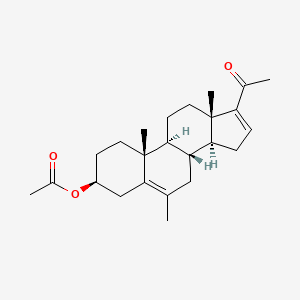
4-(4-((Benzyloxy)carbonyl)-1,4-diazepan-1-yl)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid
Overview
Description
Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the carbonyl groups in the benzyloxy carbonyl and tert-butoxycarbonyl groups, as well as the carboxylic acid group. These groups are often reactive towards nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylic acid group could enhance its solubility in water, while the nonpolar tert-butoxycarbonyl group could make it more soluble in organic solvents .Scientific Research Applications
Synthesis and Chemical Properties
- The compound is involved in the synthesis of non-proteinogenic amino acids, specifically in the creation of (S)-(−)-6-{[(tert-butoxycarbonyl)amino]oxy}-2-{[(9H-fluoren-9-ylmethoxy)-carbonyl]amino}hexanoic acid from (S)-(−)-6-amino-2-{[(benzyloxy)carbonyl] amino}hexanoic acid (Adamczyk & Reddy, 2001).
- It is used in the formation of oxoindolyl α-hydroxy-β-amino acid derivatives, contributing to the understanding of diastereoselectivity in chemical reactions and intramolecular hydrogen bonding patterns (Ravikumar et al., 2015).
Interaction with Other Chemicals
- 4-oxobutanoic acids, including derivatives of the subject compound, react with 2-(aminophenyl)methanol to form benzopyrroloxazine derivatives, with studies emphasizing their reactivity and potential applications in creating new molecular structures (Amalʼchieva et al., 2022).
- The compound is involved in baker's yeast reduction processes, leading to the creation of biologically active substances such as sperabillin C and (R)-GABOB (Hashiguchi et al., 1992).
Potential Medical Applications
- A derivative of this compound, 4-((benzyloxy) amino)-2-hydroxy-4-oxobutanoic acid, has been investigated for its potential as an insulinotropic agent in the treatment of non-insulin dependent diabetes mellitus, showing significant effects on plasma glucose and serum insulin levels (Khurana et al., 2018).
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-(4-phenylmethoxycarbonyl-1,4-diazepan-1-yl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O7/c1-22(2,3)32-20(29)23-17(14-18(26)27)19(28)24-10-7-11-25(13-12-24)21(30)31-15-16-8-5-4-6-9-16/h4-6,8-9,17H,7,10-15H2,1-3H3,(H,23,29)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXPKCRMIHAYBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)N1CCCN(CC1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501106111 | |
| Record name | 1H-1,4-Diazepine-1-butanoic acid, β-[[(1,1-dimethylethoxy)carbonyl]amino]hexahydro-γ-oxo-4-[(phenylmethoxy)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501106111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-((Benzyloxy)carbonyl)-1,4-diazepan-1-yl)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid | |
CAS RN |
2102408-51-3 | |
| Record name | 1H-1,4-Diazepine-1-butanoic acid, β-[[(1,1-dimethylethoxy)carbonyl]amino]hexahydro-γ-oxo-4-[(phenylmethoxy)carbonyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2102408-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-1,4-Diazepine-1-butanoic acid, β-[[(1,1-dimethylethoxy)carbonyl]amino]hexahydro-γ-oxo-4-[(phenylmethoxy)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501106111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1,2,3-Trimethoxy-5-[2-(4-methoxyphenyl)ethynyl]benzene](/img/structure/B3049480.png)



![3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-5-amine](/img/structure/B3049485.png)
![2-[(1S)-1-{[(benzyloxy)carbonyl]amino}-2-phenylethyl]-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B3049487.png)



![5,8-Diazaspiro[3.6]decan-9-one](/img/structure/B3049493.png)